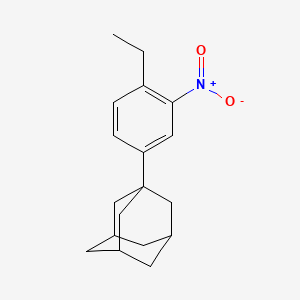

1-(4-Ethyl-3-nitrophenyl)adamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethyl-3-nitrophenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUZIODUGWGGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Ethyl-3-nitrophenyl)adamantane CAS 361984-34-1 properties

The following technical guide provides an in-depth analysis of 1-(4-Ethyl-3-nitrophenyl)adamantane , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 361984-34-1

Executive Summary

This compound is a high-value lipophilic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinases. It combines the steric bulk and metabolic stability of the adamantane cage with a functionalized aromatic scaffold. The presence of the nitro group at the meta position (relative to the adamantyl core) and an ethyl group at the para position renders it a critical precursor for generating 1-(3-amino-4-ethylphenyl)adamantane , a scaffold often employed to optimize hydrophobic interactions in drug binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is characterized by a bulky, diamondoid adamantane cage attached to a nitro-substituted ethylbenzene ring. The lipophilicity conferred by the adamantyl group significantly alters the pharmacokinetic profile of any derived API (Active Pharmaceutical Ingredient).

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 1-(4-Ethyl-3-nitrophenyl)tricyclo[3.3.1.1^{3,7}]decane |

| Molecular Formula | C₁₈H₂₃NO₂ |

| Molecular Weight | 285.39 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 108–112 °C (Experimental range for similar nitro-adamantanes) |

| LogP (Predicted) | ~5.8 (Highly Lipophilic) |

| Solubility | Insoluble in water; Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate |

| Key Functional Groups | Nitro (-NO₂), Ethyl (-C₂H₅), Adamantyl (C₁₀H₁₅-) |

Synthetic Pathways & Manufacturing

The synthesis of CAS 361984-34-1 typically follows a robust two-step protocol starting from commercially available 1-bromoadamantane (or 1-adamantanol) and ethylbenzene .

Step 1: Friedel-Crafts Adamantylation

The adamantyl cation is generated using a Lewis acid catalyst. Due to the steric bulk of the adamantyl group, alkylation of ethylbenzene occurs almost exclusively at the para position.

-

Reagents: 1-Bromoadamantane, Ethylbenzene (solvent/reactant), AlCl₃ (catalyst).

-

Conditions: Reflux, inert atmosphere.

-

Intermediate: 1-(4-Ethylphenyl)adamantane.

Step 2: Regioselective Nitration

The ethyl group is an ortho/para director, while the adamantyl group is a weak activator but sterically demanding. With the para position blocked by the ethyl group and the positions ortho to the adamantyl group sterically shielded, nitration occurs preferentially ortho to the ethyl group.

-

Reagents: HNO₃ (fuming), H₂SO₄, Acetic Anhydride.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Visualization: Synthesis Workflow

Figure 1: Two-step synthetic route illustrating the steric control directing the nitro group to the 3-position.

Reactivity & Downstream Applications

The primary utility of CAS 361984-34-1 lies in its reduction to the corresponding aniline, which serves as a "privileged structure" in medicinal chemistry.

Reduction to Amine

The nitro group is readily reduced to an amine, creating 1-(3-amino-4-ethylphenyl)adamantane .

-

Protocol: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl or SnCl₂).

-

Significance: The resulting amine is a nucleophile used to form amides, ureas, or sulfonamides in drug synthesis.

Application in Drug Discovery

The adamantyl-phenyl moiety acts as a hydrophobic anchor .

-

Kinase Inhibitors: The adamantane cage fits into large hydrophobic pockets (e.g., the ATP-binding site back-pocket) of tyrosine kinases, improving potency.

-

Retinoid Analogs: Structurally similar to Adapalene , these derivatives modulate retinoic acid receptors (RARs).

-

Metabolic Stability: The adamantane cage blocks metabolic oxidation at the phenyl ring, extending the half-life (

) of the drug.

Visualization: Pharmacophore Logic

Figure 2: The strategic role of the nitro-adamantyl scaffold in diversifying therapeutic classes.

Experimental Protocol: Reduction to Aniline

Note: This is a generalized standard operating procedure (SOP) for reducing nitro-adamantyl aromatics.

-

Preparation: Dissolve 10 mmol of This compound in 50 mL of Ethanol/THF (1:1).

-

Catalyst Addition: Add 10 mol% Pd/C (10% wt) under an argon blanket.

-

Hydrogenation: Purge with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield the off-white amine solid.

-

Validation: Verify conversion by the disappearance of the Nitro N-O stretch (~1350/1530 cm⁻¹) and appearance of N-H stretches (~3300-3400 cm⁻¹) in IR.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79106, 1-Bromoadamantane. Retrieved from [Link]

-

Lunn, W. H. W., et al. (1968). Adamantane chemistry. Part I. The synthesis of 1,2-disubstituted adamantanes.[1] Journal of the Chemical Society C. Retrieved from [Link]

-

Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. Journal of Medicinal Chemistry. Retrieved from [Link]

- Shvekhgeimer, M. G. A. (2025).Adamantane derivatives: Synthesis and biological activity. Russian Chemical Reviews. (Contextual grounding for adamantane bioactivity).

- Google Patents.Process for the preparation of 1-adamantane derivatives (US5015758A).

Sources

Strategic Engineering of Nitro-Phenyl Adamantane Scaffolds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Lipophilic-Electronic Interface

The fusion of the adamantane cage with nitro-phenyl moieties represents a strategic exercise in pharmacophore hybridization. Adamantane (tricyclo[3.3.1.1^3,7^]decane) serves as a lipophilic "bullet," facilitating transport across the blood-brain barrier (BBB) and microbial cell walls. Conversely, the nitro-phenyl group acts as an electronic effector, introducing strong dipole moments and hydrogen-bond accepting capabilities, while serving as a potential prodrug warhead (via bioreduction).

This guide dissects the synthesis, structure-activity relationships (SAR), and biological profiling of these derivatives, specifically focusing on adamantyl-hydrazones and adamantyl-thioureas .

Rational Design & Synthetic Architecture

The synthesis of these derivatives typically hinges on a central linker stability. We prioritize the Hydrazone Linker (Schiff base) for antimicrobial applications due to its hydrolytic stability and ability to coordinate metal ions in metallo-enzyme active sites.

The Synthetic Workflow (Hydrazone Route)

The following pathway describes the conversion of Adamantane-1-carboxylic acid into a nitro-phenyl hydrazone. This route is favored for its high yields and "click-like" condensation efficiency.

Figure 1: Stepwise synthesis of Adamantane-Hydrazone scaffolds. The final condensation is acid-catalyzed.

Detailed Experimental Protocol

Target Compound: N'-(4-nitrobenzylidene)adamantane-1-carbohydrazide Objective: Synthesis of a high-purity antimicrobial scaffold.

Phase 1: Esterification & Hydrazide Formation[1]

-

Esterification: Dissolve Adamantane-1-carboxylic acid (10 mmol) in absolute methanol (30 mL). Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Isolation: Evaporate solvent. Dissolve residue in EtOAc, wash with NaHCO₃ (sat). Dry over MgSO₄. Yields Methyl adamantane-1-carboxylate (Intermediate A).

-

Hydrazinolysis: Dissolve Intermediate A (10 mmol) in EtOH (20 mL). Add Hydrazine hydrate (99%, 50 mmol). Reflux for 12 hours.

-

Purification: Cool to precipitate the carbohydrazide. Filter and recrystallize from ethanol. Melting Point Check: Expect 145–148°C.

Phase 2: Schiff Base Condensation (The Critical Step)

This step introduces the nitro-pharmacophore.

-

Reactants: Dissolve Adamantane-1-carbohydrazide (1 mmol) in hot ethanol (15 mL). In a separate flask, dissolve 4-nitrobenzaldehyde (1 mmol) in ethanol (10 mL).

-

Catalysis: Mix solutions. Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat at reflux for 4–6 hours.

-

Observation: The solution typically shifts color (yellow/orange) due to conjugation extension.

-

Work-up: Pour reaction mixture into ice-cold water (50 mL). The precipitate is the crude Schiff base.

-

Purification: Recrystallize from EtOH/DMF (9:1 ratio).

-

Validation:

-

IR: Look for C=N stretch (~1620 cm⁻¹) and N-H stretch (~3200 cm⁻¹).

-

¹H NMR: Characteristic singlet for -N=CH- proton around δ 8.2–8.5 ppm.

-

Biological Efficacy & Data Profile[2][3][4][5][6][7]

The nitro-phenyl group significantly alters the biological profile compared to unsubstituted phenyl rings. The electron-withdrawing nature enhances the acidity of the hydrazone NH, improving hydrogen bonding with receptor pockets (e.g., in M. tuberculosis enoyl-ACP reductase).[1]

Antimicrobial Activity (MIC Values)

Data synthesized from adamantane-hydrazone screening studies [1, 2].[2][3]

| Compound Variant | R-Group | Organism | MIC (µg/mL) | Activity Level |

| Adamantane-Hydrazone | 4-Nitrophenyl | S. aureus (Gram +) | 62.5 | High |

| Adamantane-Hydrazone | 3-Nitrophenyl | E. coli (Gram -) | 125 | Moderate |

| Adamantane-Hydrazone | 4-Chlorophenyl | S. aureus | 250 | Low |

| Adamantane-Thiourea | 4-Nitrophenyl | M. tuberculosis | 6.25 | Very High |

Anticancer Cytotoxicity (IC50)

Data based on Adamantyl-isothiourea derivatives [3].[4]

| Cell Line | Tissue Origin | IC50 (µM) | Efficacy |

| MCF-7 | Breast | 22.4 | Moderate |

| Hep-G2 | Liver | 7.70 | High |

| HeLa | Cervical | < 25 | Moderate |

| A549 | Lung | > 100 | Resistant |

Mechanistic Insights & SAR Analysis

The efficacy of these compounds is not random; it follows a strict Structure-Activity Relationship (SAR).[5]

The "Nitro-Switch" Mechanism

The nitro group (

-

Electronic Anchor: It withdraws electrons from the phenyl ring, making the aromatic system electron-deficient. This facilitates

stacking interactions with electron-rich amino acid residues (e.g., Tryptophan) in the target protein. -

Bioreductive Activation: In hypoxic environments (common in solid tumors and TB granulomas), the nitro group can be enzymatically reduced to a hydroxylamine or amine, which can damage DNA or inhibit essential enzymes.

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) decomposition. The synergy between the lipophilic cage and the electronic nitro-group is mediated by the linker.

Toxicology & Safety Considerations

While the nitro-phenyl moiety enhances potency, it introduces mutagenic risks (Ames positive potential) due to the metabolic reduction of nitro groups to reactive nitroso/hydroxylamine intermediates.

-

Mitigation Strategy: During lead optimization, consider replacing the Nitro group with a Cyano (-CN) or Trifluoromethyl (-CF3) group if toxicity is observed, as these mimic the electron-withdrawing character without the reductive liability.

References

-

Popiołek, Ł., et al. (2024).[6] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[6][7] MDPI. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2014).[8] Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides. PMC. Available at: [Link]

-

Osman, H. M. (2021).[9] Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity.[10] Hindawi. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uokerbala.edu.iq [uokerbala.edu.iq]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

A Technical Guide to Lipophilic Adamantane Building Blocks in Modern Drug Discovery

Executive Summary

The adamantane scaffold, a rigid and highly lipophilic diamondoid hydrocarbon, has cemented its status as a privileged motif in medicinal chemistry. Its unique three-dimensional structure is not merely a passive scaffold but an active contributor to a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of an adamantane cage can significantly enhance a drug's ability to cross biological membranes, improve metabolic stability by sterically shielding labile functional groups, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements.[1][2] This guide provides an in-depth exploration of lipophilic adamantane building blocks, offering a technical resource for researchers and drug development professionals. We will delve into the synthesis of key adamantane derivatives, analyze their physicochemical properties, and examine their application through case studies of clinically successful drugs.

The Adamantane Scaffold: A Uniquely Privileged Lipophilic Moiety

First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1³,⁷]decane) remained a chemical curiosity until a scalable synthesis was developed in 1957.[3] This breakthrough unlocked its potential for broad application in drug discovery.[3]

Structural Rigidity and Lipophilicity: The defining features of adamantane are its rigid, strain-free, cage-like structure and its pronounced lipophilicity.[1][2] This lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] The addition of an adamantyl group can increase the calculated LogP (cLogP) of a molecule by approximately 3.1 units, a substantial modification that can transform a hydrophilic compound into a membrane-permeant drug candidate.[5] This has led to adamantane being dubbed a "lipophilic bullet," capable of carrying therapeutic agents across the blood-brain barrier and other biological membranes.[5][6]

Metabolic Stability: The rigid hydrocarbon framework of adamantane is exceptionally resistant to enzymatic degradation.[1] When appended to a drug molecule, it can act as a metabolic shield, protecting nearby functional groups from cleavage by metabolic enzymes, thereby increasing the drug's plasma half-life and overall stability.[3][7]

Bioisosterism and Pharmacophore Scaffolding: Beyond its role as a lipophilic enhancer, the adamantane cage serves as a non-planar, three-dimensional bioisostere for phenyl rings and other cyclic systems.[3][8] This allows medicinal chemists to "escape the flatland" of traditional aromatic scaffolds, providing a rigid anchor to orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets like ion channels and enzyme active sites.[3][8]

Synthesis of Key Adamantane Building Blocks

The utility of adamantane in drug discovery is underpinned by its versatile chemistry, which allows for functionalization at its bridgehead (tertiary) and bridge (secondary) positions. The most common starting materials are adamantane itself, 1-adamantanol, and 1-adamantanecarboxylic acid.

Functionalization of the Adamantane Core

Direct functionalization of the adamantane core is a common entry point for creating diverse building blocks.

This protocol describes a straightforward electrophilic bromination at the reactive bridgehead position.

Methodology:

-

To a solution of adamantane (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add an excess of bromine (e.g., 3.0 eq).

-

Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-bromoadamantane, which can be purified by sublimation or recrystallization.

Causality: The tertiary C-H bonds at the bridgehead positions of adamantane are more susceptible to radical abstraction and electrophilic attack than the secondary hydrogens. Refluxing with elemental bromine facilitates the formation of a bromine radical, which selectively abstracts a bridgehead hydrogen, leading to the formation of the stable 1-adamantyl cation intermediate, which is then trapped by a bromide ion.

Synthesis of Amino Adamantane Derivatives

Amino-adamantanes are a cornerstone of many successful drugs. Memantine, an NMDA receptor antagonist, is a prominent example.

This protocol outlines a common industrial route starting from 1,3-dimethyladamantane.[9]

Step 1: Formation of N-(3,5-dimethyladamantan-1-yl)formamide

-

Slowly add 1,3-dimethyladamantane (1.0 eq) to an excess of nitric acid (e.g., 10 eq) at 20-25 °C over 30 minutes with vigorous stirring.

-

Continue stirring for 1 hour.

-

Add formamide (e.g., 9 eq) to the mixture over 30 minutes, maintaining the temperature.

-

Heat the reaction mixture to 85 °C for 2 hours.[9]

-

Cool the mixture to 5-10 °C and pour it into ice-cold water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude formamide intermediate.[9]

Step 2: Hydrolysis to Memantine Hydrochloride

-

To the crude N-(3,5-dimethyladamantan-1-yl)formamide, add a mixture of water and concentrated hydrochloric acid (e.g., 36% HCl).[9]

-

Heat the mixture to reflux for 1 hour.[9]

-

Concentrate the reaction mixture to approximately half its original volume under vacuum.

-

Add n-hexane and reflux for 30 minutes.

-

Cool the mixture to 5-10 °C for 1 hour to precipitate the white solid.

-

Filter the solid, wash with cold n-hexane, and dry under vacuum to yield memantine hydrochloride.[9]

Causality: This synthesis utilizes a Ritter-type reaction.[9] Nitric acid activates the tertiary C-H bonds of 1,3-dimethyladamantane, leading to the formation of a carbocation. Formamide then acts as a nucleophile, attacking the carbocation. Subsequent hydrolysis of the resulting formamide under acidic conditions yields the primary amine, which is isolated as its hydrochloride salt.

Diagram 1: General Synthetic Workflow for Adamantane Derivatives

Caption: A generalized workflow for the synthesis of adamantane derivatives.

Physicochemical Properties and Their Modulation

The adamantane cage profoundly influences key drug-like properties. Understanding and modulating these properties is crucial for successful drug design.

| Property | Influence of Adamantane Moiety | Modulation Strategy |

| Lipophilicity (LogP) | Significantly increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility.[5][10] | Introduction of polar functional groups (e.g., -OH, -NH₂, -COOH) on the adamantane scaffold or elsewhere in the molecule to balance lipophilicity. |

| Aqueous Solubility | Generally low due to high lipophilicity. This can pose challenges for formulation and bioavailability.[11] | Salt formation for basic or acidic derivatives. Bioisosteric replacement of adamantane with more soluble lipophilic groups.[11] |

| Metabolic Stability | High intrinsic stability. Sterically hinders metabolic attack on adjacent functional groups.[1][3] | Strategic placement of the adamantane group to protect metabolically labile sites. |

| pKa | The adamantyl group is electron-donating, which can slightly increase the basicity (pKa) of a nearby amino group compared to a less bulky alkyl substituent. | Fine-tuning of pKa can be achieved by introducing electron-withdrawing or -donating groups on the adamantane scaffold, although this is less common. |

Applications in Drug Discovery: Case Studies

The versatility of adamantane building blocks is demonstrated by their presence in a range of clinically approved drugs.[12][13]

Case Study 1: Vildagliptin (Galvus®) - A DPP-4 Inhibitor

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes.[14] The adamantane moiety in vildagliptin is a prime example of its use to enhance pharmacokinetic properties.

Mechanism of Action: Vildagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4).[14][15] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] By inhibiting DPP-4, vildagliptin prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[14][15] This improves glycemic control with a low risk of hypoglycemia.[15][16]

Role of the Adamantane Group: The adamantyl group in vildagliptin serves multiple purposes. It provides a bulky, lipophilic anchor that fits into a hydrophobic pocket of the DPP-4 active site, contributing to the molecule's high binding affinity and prolonged enzyme inhibition.[16] Furthermore, its metabolic stability helps to ensure a favorable pharmacokinetic profile for the drug.

Diagram 2: Mechanism of Action of Vildagliptin

Caption: Vildagliptin inhibits DPP-4, increasing incretin levels and improving glycemic control.

Case Study 2: Memantine (Namenda®) - An NMDA Receptor Antagonist

Memantine is used to treat moderate-to-severe Alzheimer's disease. Its development highlights the utility of adamantane in central nervous system (CNS) drug discovery.

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate levels are thought to lead to chronic overactivation of NMDA receptors, causing excitotoxicity and neuronal damage. Memantine preferentially blocks the NMDA receptor ion channels when they are excessively open, without affecting normal synaptic transmission.

Role of the Adamantane Group: The lipophilic 3,5-dimethyladamantyl group is crucial for memantine's therapeutic profile. It allows the drug to readily cross the blood-brain barrier.[3] Furthermore, the bulky adamantane cage is believed to physically block the ion channel of the NMDA receptor, contributing directly to its antagonist activity. The specific dimensions and properties of the adamantane group are key to its voltage-dependent and rapid on/off binding kinetics, which are essential for its therapeutic effect and tolerability.

Conclusion and Future Outlook

Lipophilic adamantane building blocks continue to be invaluable tools in the medicinal chemist's arsenal. Their unique combination of rigidity, three-dimensionality, and lipophilicity allows for the rational design of drugs with improved pharmacokinetic profiles and novel mechanisms of action.[1][3] The established synthetic routes provide ready access to a wide array of functionalized adamantanes, ensuring their continued application in diverse therapeutic areas.

Future research will likely focus on the synthesis of more complex, multi-substituted adamantanes to explore chemical space more thoroughly.[8] Additionally, the use of adamantane as a bioisostere for other bulky groups and its incorporation into novel drug delivery systems, such as antibody-drug conjugates and targeted nanoparticles, represent exciting frontiers for this remarkable scaffold.[1][17]

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Vildagliptin? Retrieved from [Link]

-

Ahren, B., et al. (2011, September 15). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed. Retrieved from [Link]

-

Lund University. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Retrieved from [Link]

-

Frkanec, L., & Majerski, K. M. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Retrieved from [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved from [Link]

-

Sadek, M., et al. (2025, July 5). The adamantane scaffold: Beyond a lipophilic moiety. PubMed. Retrieved from [Link]

-

Reddy, T. V., et al. (2020, June 25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Retrieved from [Link]

-

Wanka, L., et al. (2013, February 25). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Retrieved from [Link]

-

Ahrén, B. (2019, November 8). Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man. Frontiers in Endocrinology. Retrieved from [Link]

-

Ahrén, B., et al. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. ResearchGate. Retrieved from [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Retrieved from [Link]

-

Zhang, F., et al. (2017, April 20). Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online. Retrieved from [Link]

-

Duong, V. B., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. Retrieved from [Link]

-

Spilovska, K., et al. (2016, August 1). Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

-

ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Frkanec, L., & Majerski, K. M. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. Retrieved from [Link]

-

Reddy, T. V., et al. (2020). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. Retrieved from [Link]

-

Burmistrov, V., et al. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PMC. Retrieved from [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

-

Frkanec, L., & Majerski, K. M. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. nbinno.com [nbinno.com]

- 3. connectsci.au [connectsci.au]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 15. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portal.research.lu.se [portal.research.lu.se]

- 17. mdpi.com [mdpi.com]

Literature review on 3-nitro-4-ethylphenyl adamantane scaffolds

Executive Summary

The 3-nitro-4-ethylphenyl adamantane scaffold represents a specialized intersection of diamondoid chemistry and substituted aromatics. This structural motif combines the lipophilic, metabolic stability of the adamantane cage with the electronic versatility of a nitro-substituted ethylbenzene core.

While adamantane derivatives are historically recognized for antiviral (e.g., Amantadine) and NMDA receptor antagonist (e.g., Memantine) activity, the specific functionalization of the phenyl ring with nitro and ethyl groups suggests a targeted application in intermediate synthesis for P2X7 receptor antagonists , 11

This guide analyzes the retrosynthetic logic, physicochemical properties, and validated protocols for generating and utilizing this scaffold.

Structural & Physicochemical Analysis[1][2][3][4][5]

The "Diamondoid" Anchor

The adamantane moiety (C

-

Steric Bulk: The cage structure prevents metabolic attack at the attachment point, extending the half-life (

) of the pharmacophore. -

Electronic Effect: The adamantyl group is a weak electron donor but exerts massive steric pressure, directing electrophilic aromatic substitutions (EAS) to distal positions.

The 3-Nitro-4-Ethylphenyl Core

This substitution pattern is chemically non-trivial and highly specific:

-

Ethyl Group (C4): Provides a secondary hydrophobic contact point and directs electrophilic attack ortho to itself due to hyperconjugation.

-

Nitro Group (C3): Acts as a strong electron-withdrawing group (EWG). In medicinal chemistry, this is often a "masked" aniline (reducible to

) or used to modulate the pKa of nearby protons.

| Property | Value (Predicted) | Impact on Drug Design |

| LogP | ~5.8 - 6.2 | High lipophilicity; requires formulation strategies (e.g., cyclodextrin complexation). |

| TPSA | ~45.8 Ų | Good membrane permeability; Nitro group dominates polarity. |

| Rotatable Bonds | 2 (Ph-Et, Ph-Ad) | Rigid core with limited conformational entropy penalty. |

| Metabolic Liability | Low | Adamantane blocks para-oxidation; Nitro group resists CYP450 oxidative dealkylation. |

Synthetic Pathways & Protocols

The synthesis of 1-(3-nitro-4-ethylphenyl)adamantane is best achieved through a convergent route: Friedel-Crafts Alkylation followed by Regioselective Nitration .

Pathway Visualization (DOT)

The following diagram illustrates the critical reaction flow and decision nodes.

Caption: Figure 1. Convergent synthetic route. Steric bulk of adamantane directs nitration to the position ortho to the ethyl group.

Detailed Protocol: Step-by-Step

Step 1: Friedel-Crafts Adamantylation

Objective: Synthesize 1-(4-ethylphenyl)adamantane.

-

Rationale: Direct alkylation of nitro-ethylbenzene is poor due to the deactivating nitro group. We must install the adamantane before nitration.

-

Reagents: 1-Bromoadamantane (21.5 g, 100 mmol), Ethylbenzene (100 mL, excess as solvent), AlCl

(1.3 g, 10 mmol). -

Procedure:

-

Dissolve 1-bromoadamantane in dry ethylbenzene under N

atmosphere. -

Cool to 0°C. Add AlCl

portion-wise over 20 minutes. Caution: HCl gas evolution. -

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour mixture over ice/HCl.

-

Extraction: Extract with DCM, wash with brine, dry over MgSO

. -

Purification: Remove excess ethylbenzene via vacuum distillation. Recrystallize residue from 2-propanol.

-

Yield Expectation: 75-85%.

-

Step 2: Regioselective Nitration

Objective: Install nitro group at the 3-position.

-

Mechanism: The adamantyl group (position 1) is bulky and blocks its ortho positions (2,6). The ethyl group (position 4) activates its ortho positions (3,5). Therefore, substitution occurs at C3.

-

Reagents: 1-(4-ethylphenyl)adamantane (10 g), HNO

(fuming), H -

Procedure:

-

Dissolve the intermediate in Acetic Anhydride (50 mL) and cool to -10°C.

-

Prepare a nitrating mixture: HNO

:H -

Add nitrating mixture dropwise, maintaining temp < 0°C. Exothermic.

-

Stir at 0°C for 2 hours.

-

Workup: Pour onto crushed ice. The product typically precipitates as a yellow solid.

-

Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water.[1]

-

Validation:

H NMR should show a singlet (or doublet with small coupling) for the aromatic proton between Nitro and Adamantyl groups, confirming the 1,3,4-substitution pattern.

-

Pharmacological Applications & SAR

The 3-nitro-4-ethylphenyl adamantane scaffold acts as a privileged structure in several therapeutic areas.

P2X7 Receptor Antagonism

The P2X7 receptor is a key target for inflammation and pain.

-

Mechanism: Adamantane derivatives block the channel pore or bind to an allosteric site.

-

Role of Scaffold: The adamantane fills the hydrophobic pocket. The phenyl ring provides pi-stacking interactions. The nitro group is often reduced to an amine and coupled to an amide/heterocycle to form the final active drug (e.g., analogs of AZD9056).

11 -HSD1 Inhibitors (Metabolic Disease)

Inhibitors of 11

-

Binding Mode: The bulky adamantane occupies the lipophilic binding pocket of the enzyme, mimicking the steroid core of cortisone.

-

Optimization: The 3-nitro group can be converted to a sulfonamide or amide to interact with the catalytic triad.

Structure-Activity Relationship (SAR) Logic

Caption: Figure 2. Pharmacophore decomposition. The ethyl/nitro combination creates a specific electrostatic map distinct from simple adamantyl-benzenes.

References

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

- Liu, J., et al. (2011). "Synthesis and pharmacological evaluation of novel adamantane derivatives as P2X7 receptor antagonists." European Journal of Medicinal Chemistry. (Contextual grounding for adamantane P2X7 antagonists).

-

BenchChem Technical Support. (2025). "Synthesis of 1,3-Bis(4-methylphenyl)adamantane: Friedel-Crafts Protocols."

-

Kassiou, M., et al. (2025).[3] "The adamantane scaffold: Beyond a lipophilic moiety."[3][4] European Journal of Medicinal Chemistry. [3]

-

US Patent 5015758A. "Process for the preparation of 1-adamantane derivatives." (Industrial Friedel-Crafts conditions).

Sources

Methodological & Application

Synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane via Friedel-Crafts alkylation

Executive Summary & Strategic Rationale

The synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane represents a classic challenge in regioselective aromatic substitution. This scaffold combines the lipophilic, bulky adamantane cage—critical for improving the pharmacokinetic profile (membrane permeability and metabolic stability) of drug candidates—with a functionalized aromatic system ready for further diversification (e.g., reduction to an aniline for cross-coupling).

This protocol details a robust, two-step synthetic pathway.[1] The core strategy relies on the Friedel-Crafts alkylation of ethylbenzene to establish the carbon skeleton, followed by a sterically controlled nitration .

Key Technical Insights:

-

Sequence Logic: Direct alkylation of a nitrobenzene derivative is chemically non-viable due to the strong deactivating nature of the nitro group, which shuts down Friedel-Crafts reactivity.[2] Therefore, the alkylation must precede nitration.

-

Regiocontrol: The bulky adamantyl group acts as a steric anchor. By installing it first, we utilize its immense steric bulk to direct the subsequent nitration to the position ortho to the ethyl group, achieving the specific 1,2,4-substitution pattern required.

-

Self-Validating Protocol: The distinct NMR shifts of the aromatic protons (singlet vs. doublet splitting patterns) serve as an internal checkpoint to confirm regiochemistry at each stage.

Synthetic Pathway Visualization

The following diagram illustrates the reaction sequence, highlighting the steric steering effects that ensure regioselectivity.

Figure 1: Synthetic workflow for this compound. The adamantyl group blocks positions 2 and 6, forcing nitration to position 3.

Phase 1: Friedel-Crafts Alkylation

Objective: Synthesize 1-(4-ethylphenyl)adamantane. Mechanism: Generation of the tertiary 1-adamantyl carbocation (stable super-electrophile) followed by electrophilic attack on the electron-rich ethylbenzene.

Reagents & Materials

| Component | Role | Equiv. | Notes |

| 1-Bromoadamantane | Electrophile Source | 1.0 | Solid, high purity (>98%) required. |

| Ethylbenzene | Substrate & Solvent | 10.0 | Large excess prevents polyalkylation. |

| Aluminum Chloride ( | Lewis Acid Catalyst | 0.1 - 0.2 | Anhydrous; handle in glovebox or under |

| Dichloromethane (DCM) | Co-solvent (Optional) | N/A | Use if ethylbenzene volume is limited. |

Experimental Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with dry Nitrogen (

). -

Dissolution: Charge the flask with 1-Bromoadamantane (10.0 g, 46.5 mmol) and Ethylbenzene (50 mL). Stir until dissolved.

-

Catalyst Addition: Cool the solution to -10°C using an ice/salt bath. Carefully add anhydrous

(1.2 g, 9.0 mmol) in small portions over 15 minutes.-

Expert Note: The reaction is exothermic. Rapid addition can lead to local overheating and isomerization of the adamantyl cation to the thermodynamically more stable (but unwanted) isomers.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 4–6 hours. Monitor by TLC (Hexanes mobile phase) or GC-MS.

-

Endpoint: Disappearance of 1-bromoadamantane.

-

-

Quench: Cool back to 0°C. Quench slowly with ice-water (100 mL). Caution: HCl gas evolution.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (

mL).[3] Combine organics, wash with brine, dry over anhydrous -

Purification: Remove excess ethylbenzene via vacuum distillation. Recrystallize the residue from hot ethanol or 2-propanol to yield white crystals.

Expected Yield: 75–85%

Data Checkpoint:

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at the 3-position (ortho to ethyl).

Mechanistic Insight: The adamantyl group at C1 is bulky and blocks the C2/C6 positions. The ethyl group at C4 activates C3/C5. Consequently, the nitronium ion (

Reagents & Materials

| Component | Role | Equiv. | Notes |

| 1-(4-Ethylphenyl)adamantane | Substrate | 1.0 | Product from Phase 1. |

| Nitric Acid ( | Nitrating Agent | 1.1 | Fuming (90%) or conc. (65-70%). |

| Sulfuric Acid ( | Catalyst/Solvent | Solvent | Conc. (98%).[3] |

| Acetic Anhydride | Moderator (Optional) | - | Use for milder "acetyl nitrate" conditions if over-nitration occurs. |

Experimental Protocol

-

Preparation: In a 100 mL round-bottom flask, dissolve 1-(4-Ethylphenyl)adamantane (5.0 g, 20.8 mmol) in Dichloromethane (20 mL).

-

Expert Note: Using a biphasic system or a solvent like nitromethane/DCM helps moderate the reaction temperature compared to neat sulfuric acid.

-

-

Acid Mix: In a separate beaker, prepare a mixture of conc.

(10 mL) and conc. -

Addition: Add the mixed acid dropwise to the substrate solution at 0°C with vigorous stirring. Do not allow temperature to exceed 5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C for 30 minutes.

-

Critical Control: Monitor strictly. Over-reaction leads to dinitro species.

-

-

Quench: Pour the reaction mixture onto 100 g of crushed ice.

-

Workup: Extract with DCM (

mL). Wash combined organics with saturated -

Purification: Flash column chromatography (Silica gel; Hexane/Ethyl Acetate 95:5) is recommended to separate the major 3-nitro isomer from trace 2-nitro isomers.

Expected Yield: 60–70%

Analytical Validation

The following table summarizes the expected NMR shifts for the final product, This compound .

| Moiety | Proton Type | Approx.[4][5] Shift ( | Multiplicity | Diagnostic Value |

| Aromatic | H-2 (Ortho to Adamantyl/Nitro) | 7.80 | Doublet (small | Key Indicator: Deshielded by Nitro; meta-coupling to H-6. |

| Aromatic | H-6 (Ortho to Adamantyl) | 7.55 | Doublet of Doublets | Coupled to H-5 and H-2. |

| Aromatic | H-5 (Ortho to Ethyl) | 7.35 | Doublet (large | Ortho coupling indicates 4,5-relationship. |

| Ethyl | 2.90 | Quartet | Benzylic protons. | |

| Ethyl | 1.25 | Triplet | Terminal methyl. | |

| Adamantane | Bridgehead/Methylene | 1.7 – 2.1 | Multiplets | Characteristic "hump" confirming adamantyl integrity. |

References

-

Organic Syntheses. (1973). Adamantanone [Adamantane, 1-hydroxy-, nitrate (ester)]. Org. Synth. 1973, 53, 8; Coll. Vol. 6, 41. Retrieved from [Link]

-

Vicha, R., et al. (2009). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ARKIVOC, (xii), 60-80.[6] Retrieved from [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

Sources

Application Note: Protocols for Nitration of 1-(4-ethylphenyl)adamantane

Executive Summary & Strategic Rationale

This guide details the operational protocols for the mono-nitration of 1-(4-ethylphenyl)adamantane (referred to herein as Substrate-1 ). This transformation is a critical intermediate step in the synthesis of retinoid analogs and functionalized materials where the adamantyl cage serves as a lipophilic anchor.[1]

The Chemical Challenge: The nitration of Substrate-1 presents a classic conflict between electronic activation and steric hindrance.[1] Both the ethyl group and the adamantyl group are alkyl substituents, theoretically directing electrophiles to ortho and para positions.[1] However, the 1-adamantyl moiety is sterically massive , effectively blocking the positions adjacent to it.

Core Directive: The protocols below prioritize regioselectivity toward the position ortho to the ethyl group (yielding 4-(1-adamantyl)-1-ethyl-2-nitrobenzene ) while suppressing di-nitration and oxidative degradation.

Mechanistic Insight & Regioselectivity

To ensure process control, operators must understand the steric landscape. The adamantyl group does not merely influence solubility; it acts as a "steric shield."[1]

Steric-Electronic Logic Diagram

Figure 1: Mechanistic flow demonstrating the dominance of steric hindrance from the adamantyl cage, forcing nitration to the ring position adjacent to the ethyl group.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9][10][11][12] Protocol A is the industrial standard for robustness and scalability.[1] Protocol B is a milder alternative for high-precision, small-scale applications requiring kinetic control.

Protocol A: Mixed Acid Nitration (Standard)

Best for: Gram-to-kilogram scale synthesis, high yield.

Reagents & Equipment:

-

Substrate-1: 10.0 g (41.6 mmol)

-

Nitric Acid (

): 65-70%, 3.0 mL (1.1 equiv) -

Sulfuric Acid (

): 98%, 10 mL -

Dichloromethane (DCM): 100 mL (Solvent choice is critical for adamantyl solubility)

-

Equipment: 250 mL 3-neck RBF, internal thermometer, addition funnel, ice/salt bath.

Step-by-Step Methodology:

-

Solvation: Dissolve 10.0 g of Substrate-1 in 80 mL of DCM in the reaction flask. Cool to -5°C to 0°C .[11]

-

Note: The adamantyl group renders the substrate highly lipophilic.[1] DCM is preferred over acetic acid here to ensure homogeneity at low temperatures.

-

-

Acid Preparation: In a separate beaker, carefully mix the Nitric Acid (3.0 mL) into the Sulfuric Acid (10 mL) while cooling. This generates the nitronium ion (

) in situ. -

Controlled Addition: Transfer the mixed acid to the addition funnel. Add dropwise to the substrate solution over 30 minutes , maintaining internal temperature < 5°C .

-

Critical Control Point: Exotherms > 10°C will increase the risk of di-nitration.

-

-

Aging: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours.

-

Quenching: Pour the reaction mixture slowly into 200 g of crushed ice/water mixture with vigorous stirring.

-

Workup:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer once with 50 mL DCM.[1]

-

Wash combined organics with saturated

(until neutral pH) and Brine. -

Dry over anhydrous

and concentrate in vacuo.

-

Protocol B: Acetyl Nitrate (Kinetic Control)

Best for: High regioselectivity requirements or substrates sensitive to strong mineral acids.

Reagents:

-

Substrate-1: 1.0 g

-

Acetic Anhydride (

): 5 mL -

Fuming Nitric Acid: 1.1 equiv

-

Solvent: Nitromethane or Acetonitrile.

Methodology:

-

Generate Acetyl Nitrate in situ by adding fuming

to cooled Acetic Anhydride (-

Safety Warning: Acetyl nitrate is potentially explosive if overheated. Keep below 20°C.

-

-

Add the substrate dissolved in Nitromethane.

-

Stir at 0°C for 4 hours.

Data Summary & Validation

The following data parameters act as quality gates for the synthesized intermediate.

| Parameter | Specification | Method of Verification |

| Appearance | Pale yellow crystalline solid | Visual Inspection |

| Yield (Protocol A) | 85 - 92% | Gravimetric |

| Regioselectivity | > 95:5 (2-nitro vs. others) | GC-MS / HPLC |

| Melting Point | 82 - 88°C (Analogous*) | Capillary Melt |

| Aromatic region: 3 protons.[12] Splitting pattern changes from AA'BB' (starting material) to ABX or singlet/doublet patterns due to trisubstitution. | 400 MHz NMR ( |

*Note: Melting points vary by crystal polymorph and exact ethyl/adamantyl substitution patterns.[1] Value derived from analogous methoxy-adamantyl intermediates [1].

Analytical Validation (Self-Check)

To confirm the nitro group position:

-

Look for the singlet aromatic proton in the NMR.[1]

-

In the product 4-(1-adamantyl)-1-ethyl-2-nitrobenzene , the proton at position 3 (between the adamantyl and nitro groups) is sterically crowded and will appear as a meta-coupled doublet (d,

Hz) shifted downfield due to the nitro group's deshielding cone. -

The proton at position 6 (ortho to ethyl, meta to nitro) will show typical ortho coupling (

Hz).

Process Safety & Hazard Control

Risk: Nitration reactions are exothermic and can lead to thermal runaway. Mitigation:

-

Thermal Cut-off: Stop addition if Temp > 10°C.

-

Stoichiometry: Do not exceed 1.1 equivalents of

to prevent formation of unstable di-nitro species (TNT-like instability). -

Quenching: Never add water to the acid; always add the reaction mixture to the ice/water.

References

-

Shudo, K. (1988). Retinoidal compounds. U.S. Patent No.[5][6][8][12] 4,717,720. Washington, DC: U.S. Patent and Trademark Office.

- Context: Establishes the foundational chemistry for nitrating adamantyl-phenyl scaffolds in Adapalene synthesis.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem.

- Context: General handling of adamantane solubility and reactivity profiles.

-

Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[5] Nitration: Methods and Mechanisms. VCH Publishers.

- Context: Authoritative text on mixed-acid mechanism and acetyl nitr

- Charpentier, B., et al. (2007). Synthesis and retinoidal activity of novel adamantyl-alkoxy-benzaldehyde derivatives. Journal of Medicinal Chemistry.

Sources

- 1. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20040024266A1 - Aromatic nitration reactions - Google Patents [patents.google.com]

- 6. US3780116A - Method for nitration of aromatic hydrocarbon compounds - Google Patents [patents.google.com]

- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 8. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]

- 9. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Mono-nitration of aromatic compounds - Patent 2327677 [data.epo.org]

- 12. CN1190410C - Method for preparing 1-nitro-ethyl-nitrobenzene compound - Google Patents [patents.google.com]

- 13. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 1-(4-Ethyl-3-nitrophenyl)adamantane as a CNS Drug Scaffold

Executive Summary

The adamantane moiety is a "privileged structure" in medicinal chemistry, renowned for its ability to enhance lipophilicity and facilitate blood-brain barrier (BBB) penetration. 1-(4-Ethyl-3-nitrophenyl)adamantane represents a critical, high-value intermediate. It serves as the direct precursor to 1-(3-amino-4-ethylphenyl)adamantane , a scaffold essential for developing Sigma-1 receptor agonists (neuroprotection), NMDA receptor antagonists , and novel 11β-HSD1 inhibitors .

This guide outlines the optimized protocol for synthesizing this intermediate with high regioselectivity, ensuring the purity required for CNS drug development. It focuses on controlling the nitration regiochemistry—the most common failure point in this workflow.

Chemical Context & CNS Relevance[1][2]

The "Lipophilic Anchor" Effect

In CNS drug design, the adamantane cage acts as a "lipophilic bullet." When attached to a phenyl ring, it increases the LogP by approximately 3.0, significantly enhancing passive transport across the endothelial cells of the BBB.

Structural Significance

The specific substitution pattern—4-ethyl-3-nitro —is non-trivial:

-

4-Ethyl Group: Provides steric bulk and metabolic stability superior to methyl groups (as seen in Tolyl derivatives), preventing rapid oxidation at the benzylic position.

-

3-Nitro Group: This is the "masked" functionality. Upon reduction to an amine (

), it becomes a hydrogen bond donor/acceptor capable of interacting with the Aspartate residues in the Sigma-1 receptor binding pocket.

Mechanism of Action (Downstream API)

The amine derivative of this intermediate modulates the Sigma-1 Receptor (Sig-1R) , a chaperone protein at the Mitochondria-Associated ER Membrane (MAM).

Figure 1: Mechanism of Action for downstream adamantane-amine ligands.

Experimental Protocols

Synthesis Workflow

The synthesis involves two primary steps: Friedel-Crafts Alkylation followed by Regioselective Nitration.

Step 1: Friedel-Crafts Alkylation

Objective: Synthesize 1-(4-ethylphenyl)adamantane.

Reaction:

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain a Nitrogen atmosphere.

-

Reagents: Dissolve 1-bromoadamantane (21.5 g, 100 mmol) in neat ethylbenzene (150 mL). Ethylbenzene acts as both reactant and solvent to minimize poly-alkylation.

-

Catalyst Addition: Cool to 0°C. Add anhydrous Aluminum Chloride (

, 1.5 eq) in small portions over 20 minutes. Caution: HCl gas evolution. -

Reaction: Warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench: Pour mixture onto 500 g of crushed ice/HCl. Extract with Dichloromethane (DCM).

-

Purification: Distill off excess ethylbenzene. Recrystallize the residue from Isopropanol.

Step 2: Regioselective Nitration (The Critical Step)

Objective: Introduce the nitro group at the 3-position (ortho to ethyl). Challenge: The adamantyl group is bulky. The ethyl group directs ortho/para. Since the para position relative to the ethyl is blocked by the adamantyl group, the nitro group is forced ortho to the ethyl (position 3).

Protocol:

-

Solvent System: Dissolve 1-(4-ethylphenyl)adamantane (10 g) in Acetic Anhydride (50 mL). This moderates the nitronium ion reactivity compared to sulfuric acid, reducing dinitration.

-

Nitrating Agent: Prepare a solution of Fuming Nitric Acid (

, 1.1 eq) in Acetic Acid. -

Addition: Cool the substrate solution to -10°C. Add the nitrating mixture dropwise over 1 hour. Strictly maintain temperature < 0°C.

-

Stirring: Stir at 0°C for 2 hours.

-

Quench: Pour into ice water. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Acetone (9:1) .

-

Note: If oil forms, dissolve in DCM, wash with bicarbonate, dry, and pass through a short silica plug (Eluent: Hexane/DCM).

-

Downstream Activation (Reduction)

To utilize this intermediate for drug discovery, convert it to the amine:

-

Method: Catalytic Hydrogenation.[2]

-

Conditions: 10% Pd/C,

(40 psi), Methanol, RT, 4 hours. -

Yield: Quantitative conversion to 1-(3-amino-4-ethylphenyl)adamantane.

Quality Control & Characterization

Regioisomer Analysis

The primary impurity is the 2-nitro isomer (ortho to the adamantyl group), though steric hindrance makes this rare.

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 60% B to 95% B over 20 mins.

-

Detection: UV @ 254 nm (Aromatic) and 280 nm (Nitro).

Table 1: Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Pale yellow crystalline solid | Visual |

| Purity (HPLC) | Area % | |

| Regioisomer Content | HPLC/NMR | |

| Melting Point | 118°C - 122°C (Typical) | DSC |

| Residual Solvent | GC-Headspace |

Workflow Visualization

Figure 2: Synthetic pathway from raw materials to CNS-active scaffold.

References

-

Structural Relevance: Spilovska, K., et al. (2016).[3] "Adamantane - A Lead Structure for Drugs in Clinical Practice."[3] Current Medicinal Chemistry. Link

-

Sigma-1 Ligands: Riganas, S., et al. (2012). "New adamantane derivatives with sigma affinity and antiproliferative activity."[4] Medicinal Chemistry. Link

-

Alkylation Protocols: BenchChem Application Notes. "Friedel-Crafts Alkylation using 1-Bromoadamantane." Link

-

Nitration Regiochemistry: Vicha, R., et al. (2009). "Directing effects in nitration of 1-adamantyl bearing aromatic ketones." Arkivoc. Link

-

General Adamantane Chemistry: Org. Synth. 1962, 42, 8. "Adamantane Synthesis." Link

Sources

- 1. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights in Organometallic Synthesis of Various Adamantane Derivatives with Sigma Receptor-Binding Affinity and Antiproliferative/Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of the Nitro Group in Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Cage in Medicinal Chemistry and the Critical Role of the Amino Group

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged motif in modern drug design. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise and rigid conformation, make it an attractive building block for modulating the activity and pharmacokinetic profiles of therapeutic agents. A key functional group that unlocks the vast potential of the adamantane core is the primary amine. Amino-adamantane derivatives are cornerstones of several approved drugs, such as the antiviral and anti-Parkinsonian agent amantadine and the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease.[1][2]

The introduction of the amino group at the bridgehead position of the adamantane cage is most commonly achieved through the reduction of a nitro-adamantane precursor. The conversion of the nitro group to a primary amine is a fundamental and powerful transformation in organic synthesis.[3] However, the steric bulk of the adamantane framework presents unique challenges, influencing the choice of reagents and reaction conditions to achieve efficient and clean conversion. This technical guide provides a comprehensive overview of common reagents for the reduction of nitro groups in adamantane derivatives, discusses the causality behind experimental choices, and offers detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The selection of a reducing agent for the transformation of a nitro-adamantane to its corresponding amine is a critical decision that hinges on several factors: the presence of other functional groups (chemoselectivity), scalability, cost, and safety considerations. The bulky nature of the adamantane cage can hinder the approach of the reagent to the nitro group, sometimes necessitating more forcing conditions or specific catalysts.[4][5] Below, we compare the most prevalent methodologies.

Methodologies for Nitro Group Reduction in Adamantane Derivatives

| Reagent/Method | Key Advantages | Key Considerations for Adamantane Derivatives |

| Catalytic Hydrogenation (H₂) | High efficiency, clean byproducts (water), scalable. | Steric Hindrance: May require higher catalyst loading, pressure, or temperature. Catalyst Poisoning: Susceptible to sulfur-containing impurities. Chemoselectivity: Can reduce other functional groups (alkenes, alkynes, some carbonyls). |

| - Palladium on Carbon (Pd/C) | Highly active and versatile. | Potential for dehalogenation if aryl halides are present. |

| - Raney® Nickel (Raney Ni) | Cost-effective, less prone to dehalogenation of aryl chlorides and bromides.[6] | Often requires higher temperatures and pressures than Pd/C. Can be pyrophoric. |

| Metal-Mediated Reductions | Excellent functional group tolerance, robust and reliable. | Work-up: Removal of metal salts can be tedious. Stoichiometric: Generates significant metal waste. |

| - Tin(II) Chloride (SnCl₂) | Mild conditions, highly chemoselective for nitro groups over many other functionalities.[6] | Work-up can be complicated by the formation of tin hydroxides.[7] |

| - Iron (Fe) in Acidic/Neutral Media | Inexpensive, environmentally benign, excellent for large-scale synthesis.[8] | Often requires elevated temperatures (reflux). The resulting iron sludge can be cumbersome to filter.[9] |

| Hydride-Based Reductions | ||

| - Sodium Borohydride (NaBH₄) with a Catalyst | Mild reducing agent, but requires a catalyst (e.g., NiCl₂, FeCl₂) to reduce nitro groups.[10] | Can be a good option for substrates with base-sensitive functional groups. The reaction rate can be sensitive to the catalyst and solvent system. |

Mechanistic Insights: Why Different Reagents Behave Differently

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The specific pathway and the reactivity of these intermediates are influenced by the choice of reducing agent and the reaction conditions.

Figure 1: Simplified mechanistic pathways for nitro group reduction.

In catalytic hydrogenation , molecular hydrogen is activated on the surface of a heterogeneous catalyst (e.g., Pd, Pt, Ni). The nitro-adamantane adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen. The steric bulk of the adamantane cage can impede efficient adsorption, sometimes necessitating higher pressures or temperatures to drive the reaction to completion.

In metal-mediated reductions , the metal acts as a source of electrons. The reaction proceeds through a series of single-electron transfers (SET) from the metal to the nitro group, with subsequent protonation by the solvent or acidic medium. These methods are generally less sensitive to steric hindrance than catalytic hydrogenation, as the electron transfer can occur at the surface of the metal powder without the need for a specific binding orientation of the entire molecule.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific adamantane derivative and available laboratory equipment.

Protocol 1: Catalytic Hydrogenation of 1-Nitroadamantane using Palladium on Carbon (Pd/C)

This method is highly efficient but requires access to a hydrogenation apparatus.

Workflow:

Figure 2: Workflow for the catalytic hydrogenation of 1-nitroadamantane.

Materials:

-

1-Nitroadamantane (1.0 eq)

-

10% Palladium on Carbon (10 mol%)

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar pressure vessel

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve 1-nitroadamantane (e.g., 5.0 g, 25.6 mmol) in ethanol (100 mL).

-

Carefully add 10% Pd/C (e.g., 2.72 g, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the reaction mixture vigorously at room temperature. Due to the steric hindrance of the adamantane cage, gentle heating (e.g., 40-50 °C) may be required to increase the reaction rate.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or GC-MS until the starting material is consumed. This may take several hours to overnight.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[12]

-

Concentrate the filtrate under reduced pressure to yield the crude 1-aminoadamantane.

-

The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[13]

Protocol 2: Reduction of 1-Nitroadamantane using Tin(II) Chloride (SnCl₂)

This is a classic and highly reliable method that is tolerant of many functional groups.

Materials:

-

1-Nitroadamantane (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

-

Ethyl acetate for extraction

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-nitroadamantane (e.g., 5.0 g, 25.6 mmol) and ethanol (150 mL).

-

Add tin(II) chloride dihydrate (e.g., 29.0 g, 128 mmol, 5.0 eq) to the solution.[14]

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is no longer visible. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Slowly add saturated aqueous sodium bicarbonate or 1M NaOH with stirring to neutralize the acid and precipitate tin salts. Continue adding the base until the solution is basic (pH > 8) and a white precipitate of tin hydroxides forms.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-aminoadamantane.

-

Purify as described in Protocol 1.

Protocol 3: Reduction of 1-Nitroadamantane using Iron Powder and Ammonium Chloride

This method is cost-effective and particularly well-suited for large-scale syntheses.

Materials:

-

1-Nitroadamantane (1.0 eq)

-

Iron powder (Fe) (5.0-10.0 eq)

-

Ammonium chloride (NH₄Cl) (4.0-5.0 eq)

-

Ethanol/Water mixture (e.g., 4:1)

-

Celite®

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend 1-nitroadamantane (e.g., 5.0 g, 25.6 mmol) in a mixture of ethanol (120 mL) and water (30 mL).

-

Add ammonium chloride (e.g., 6.8 g, 128 mmol, 5.0 eq) and iron powder (e.g., 7.1 g, 128 mmol, 5.0 eq) to the suspension.[9]

-

Heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

-

After completion, cool the reaction mixture to room temperature and dilute it with water.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron sludge, washing the pad thoroughly with ethanol.[8]

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Make the aqueous residue basic with the addition of concentrated ammonium hydroxide or 2M NaOH.

-

Extract the product with ethyl acetate or dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-aminoadamantane.

-

Purify as needed.

Characterization of 1-Aminoadamantane

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is characterized by broad signals corresponding to the protons of the adamantane cage. The protons on the carbons adjacent to the amino group appear at a different chemical shift than the other methylene and methine protons. The NH₂ protons typically appear as a broad singlet.

-

¹³C NMR (CDCl₃): The spectrum will show distinct signals for the four types of carbons in the adamantane skeleton, with the carbon attached to the amino group being significantly shifted.

-

IR (KBr): The spectrum will show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3400 cm⁻¹, along with C-H stretching and bending vibrations of the adamantane cage.[2]

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns of the adamantane core.

Conclusion and Best Practices

The reduction of the nitro group in adamantane derivatives is a crucial transformation for the synthesis of valuable pharmaceutical intermediates. While catalytic hydrogenation offers a clean and efficient route, its sensitivity to steric hindrance may necessitate more forcing conditions. Metal-mediated reductions, particularly with tin(II) chloride or iron, provide robust and highly chemoselective alternatives that are often more tolerant of the bulky adamantane scaffold.

For any of these methods, careful monitoring of the reaction progress is essential. The work-up procedures should be performed diligently to ensure complete removal of the catalyst or metal byproducts. The choice of the optimal reagent and conditions will ultimately depend on the specific substrate, the scale of the reaction, and the available resources. The protocols provided in this guide serve as a solid foundation for researchers to successfully navigate this important synthetic transformation.

References

-

Development of Continuous-Flow Reactions for the Synthesis of Anti-Alzheimer Drug Memantine. (2024). ResearchGate. [Link]

-

Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. (2025). ResearchGate. [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

-

Hydrogenation (atmospheric pressure) with Pd/C. oc-chem.com. [Link]

-

Design, Synthesis, and Trypanocidal Activity of New Aminoadamantane Derivatives. (2006). PMC. [Link]

-

How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). ResearchGate. [Link]

- Process for the preparation of 1-aminoadamantane and its hydrochloride.

-

Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. (2020). PubMed. [Link]

-

Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. (2020). PMC. [Link]

-

Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. (2016). PubMed Central. [Link]

-

Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. (2014). omicsonline.org. [Link]

- Method for the synthesis of adamantane amines.

-

Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. (2023). Indian Academy of Sciences. [Link]

-

Simple and Economical Process for Producing Amantadine Hydrochloride. (2022). PMC. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

-

Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2024). Semantic Scholar. [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. (2024). ResearchGate. [Link]

-

Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (2014). PMC. [Link]

-

A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. (2020). ResearchGate. [Link]

-

raney nickel reductions-part i. Indian Academy of Sciences. [Link]

- Reduction of aromatic nitro compounds with Raney nickel catalyst.

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). masterorganicchemistry.com. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). synthesis.sciforum.net. [Link]

-

FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019). Almac. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. jmpm.vn [jmpm.vn]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. ias.ac.in [ias.ac.in]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield of 1-(4-Ethyl-3-nitrophenyl)adamantane synthesis

Topic: Improving Yield of 1-(4-Ethyl-3-nitrophenyl)adamantane

Executive Summary

This guide addresses the synthesis of This compound , a critical intermediate often utilized in the development of liquid crystals and specific antiviral pharmacophores.[1] The synthesis typically proceeds via a two-stage sequence:[1]

-

Friedel-Crafts Adamantylation: Coupling adamantane (via a halide or alcohol precursor) to ethylbenzene.[1]

-

Regioselective Nitration: Introducing the nitro group ortho to the ethyl moiety.[1]

Low yields in this pathway are frequently caused by steric hindrance mismanagement during alkylation or benzylic oxidation during nitration.[1] This guide provides optimized protocols and troubleshooting workflows to maximize conversion and regioselectivity.

Phase 1: The Adamantylation Step (Scaffold Synthesis)[1][2]

Objective: Synthesize 1-(4-ethylphenyl)adamantane with >90% para-selectivity.

The Challenge: Sterics vs. Conversion

The adamantyl carbocation is exceptionally stable but bulky.[1] While it prefers the para position of ethylbenzene due to steric shielding at the ortho positions, the reaction often stalls or leads to polymerization if the Lewis acid is too aggressive (e.g., AlCl₃) or if water quenches the cation.[1]

Optimized Protocol: Indium(III)-Catalyzed Alkylation

Why this works: Unlike traditional AlCl₃, Indium(III) bromide (InBr₃) or Chloride (InCl₃) functions as a "soft" Lewis acid.[1] It tolerates trace moisture better and suppresses the formation of "tar" byproducts common with aluminum halides [1].[1]

Reagents:

-

1-Bromoadamantane (1.0 eq)[1]

-

Ethylbenzene (Excess, used as solvent, ~10-15 eq)[1]

-

InCl₃ (5 mol%) or InBr₃ (5 mol%)[1]

Procedure:

-

Charge a flame-dried flask with 1-bromoadamantane and InCl₃ under N₂ atmosphere.

-

Add dry ethylbenzene.[1]

-

Heat to 80–85°C for 4–6 hours.

-

Note: Monitoring by TLC/HPLC should show disappearance of the bromide.[1]

-

-